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molecular formula C23H21Cl2FN4O3 B1662824 Poziotinib CAS No. 1092364-38-9

Poziotinib

Cat. No. B1662824
M. Wt: 491.3 g/mol
InChI Key: LPFWVDIFUFFKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859767B2

Procedure details

N-(3,4-dichloro-2-fluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine dihydrochloride (100 g) and sodium hydrogen carbonate (66 g) were added to a mixed solvent of tetrahydrofuran (630 ml) and water (1 L), and the temperature of the reaction mixture was cooled to 0° C. with iced water. Acryloyol chloride (24 ml) diluted with tetrahydrofuran (370 ml) was slowly added to the reaction mixture over 30 minutes, followed by stirring at 0° C. for 30 minutes. Upon completion of the reaction, aqueous acetone (2.0 L) was added to the resulting mixture, which was stirred for 12 hours and filtered to produce 1-(4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one (72 g, yield: 75%). The solid thus obtained was dissolved in a mixed solvent of dichloromethane (200 ml) and methanol (100 ml), added with ethyl acetate (1.2 L), and stirred for 12 hours. The resulting solid was filtered and washed with ethyl acetate (100 ml). The solid was dried at 40° C. in an oven to produce the compound of formula (II) (55 g, yield: 76%, total yield=57%).
Name
N-(3,4-dichloro-2-fluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine dihydrochloride
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
630 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
370 mL
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.Cl.[Cl:3][C:4]1[C:5]([F:31])=[C:6]([NH:11][C:12]2[C:21]3[C:16](=[CH:17][C:18]([O:29][CH3:30])=[C:19]([O:22][CH:23]4[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]4)[CH:20]=3)[N:15]=[CH:14][N:13]=2)[CH:7]=[CH:8][C:9]=1[Cl:10].C(=O)([O-])O.[Na+].O.[Cl-].[O:39]1C[CH2:42][CH2:41][CH2:40]1>CC(C)=O>[Cl:3][C:4]1[C:5]([F:31])=[C:6]([NH:11][C:12]2[C:21]3[C:16](=[CH:17][C:18]([O:29][CH3:30])=[C:19]([O:22][CH:23]4[CH2:24][CH2:25][N:26]([C:40](=[O:39])[CH:41]=[CH2:42])[CH2:27][CH2:28]4)[CH:20]=3)[N:15]=[CH:14][N:13]=2)[CH:7]=[CH:8][C:9]=1[Cl:10] |f:0.1.2,3.4|

Inputs

Step One
Name
N-(3,4-dichloro-2-fluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine dihydrochloride
Quantity
100 g
Type
reactant
Smiles
Cl.Cl.ClC=1C(=C(C=CC1Cl)NC1=NC=NC2=CC(=C(C=C12)OC1CCNCC1)OC)F
Name
Quantity
66 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
1 L
Type
reactant
Smiles
O
Name
Quantity
630 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
24 mL
Type
reactant
Smiles
[Cl-]
Name
Quantity
370 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added to the reaction mixture over 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
was added to the resulting mixture, which
STIRRING
Type
STIRRING
Details
was stirred for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(=C(C=CC1Cl)NC1=NC=NC2=CC(=C(C=C12)OC1CCN(CC1)C(C=C)=O)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 72 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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